Picroside I
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Overview
Description
This compound is renowned for its hepatoprotective, anti-inflammatory, and antioxidant properties . It has been traditionally used in Ayurvedic medicine for treating liver disorders and other ailments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Picroside I involves several steps, starting from the extraction of the compound from the roots of Picrorhiza kurroa. The process typically includes:
Extraction: The roots are dried and powdered, followed by extraction using solvents like methanol or ethanol.
Isolation: The extract is then subjected to chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound.
Purification: Further purification is achieved through recrystallization or other suitable methods to obtain a high-purity product.
Industrial Production Methods: Industrial production of this compound focuses on optimizing yield and purity. Techniques such as supercritical fluid extraction and advanced chromatographic methods are employed to scale up production while maintaining the compound’s integrity and bioactivity .
Chemical Reactions Analysis
Types of Reactions: Picroside I undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit altered biological activities.
Reduction: Reduction reactions can modify the glycosidic bond, potentially leading to new compounds with unique properties.
Substitution: Substitution reactions, particularly on the cinnamoyl moiety, can yield a variety of analogs.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dimethyl sulfoxide (DMSO).
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potential therapeutic applications .
Scientific Research Applications
Picroside I has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of iridoid glycosides and their derivatives.
Biology: Investigated for its role in cellular signaling pathways, particularly those involving oxidative stress and inflammation.
Medicine: Explored for its hepatoprotective effects, potential in treating liver diseases, and anti-inflammatory properties. It is also studied for its neuroprotective effects and potential in treating neurodegenerative diseases.
Industry: Utilized in the development of herbal formulations and dietary supplements aimed at liver health and overall wellness
Mechanism of Action
Picroside I exerts its effects through several molecular mechanisms:
Hepatoprotection: It enhances the activity of antioxidant enzymes and reduces oxidative stress in liver cells.
Anti-inflammatory Action: this compound inhibits the production of pro-inflammatory cytokines and downregulates the expression of inflammatory mediators such as pSTAT6 and GATA3.
Antioxidant Activity: It scavenges free radicals and upregulates the expression of genes involved in the antioxidant response
Comparison with Similar Compounds
Picroside I is often compared with other iridoid glycosides such as Picroside II and Catalpol:
Picroside II: Similar in structure but differs in the substitution pattern on the iridoid skeleton. It also exhibits hepatoprotective and anti-inflammatory properties but may have different potency and efficacy.
Catalpol: Found in various plants, including Rehmannia glutinosa, it shares similar biological activities but has a distinct chemical structure and different therapeutic applications.
This compound stands out due to its unique cinnamoyl moiety, which contributes to its specific biological activities and therapeutic potential .
Properties
CAS No. |
27409-30-9 |
---|---|
Molecular Formula |
C24H28O11 |
Molecular Weight |
492.5 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,2R,4S,5S,6R)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C24H28O11/c25-11-24-16-13(17(27)21(24)35-24)8-9-31-22(16)34-23-20(30)19(29)18(28)14(33-23)10-32-15(26)7-6-12-4-2-1-3-5-12/h1-9,13-14,16-23,25,27-30H,10-11H2/b7-6+/t13-,14-,16-,17+,18-,19+,20-,21+,22?,23+,24+/m1/s1 |
InChI Key |
XZGPUOQGERGURE-XAJLVDHKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3[C@H]4[C@@H](C=CO3)[C@@H]([C@H]5[C@]4(O5)CO)O)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3C4C(C=CO3)C(C5C4(O5)CO)O)O)O)O |
Key on ui other cas no. |
27409-30-9 |
Pictograms |
Irritant |
Synonyms |
picroside I |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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